molecular formula C23H25N3O3S2 B2818848 N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 923442-99-3

N-(4-(p-tolyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2818848
CAS RN: 923442-99-3
M. Wt: 455.59
InChI Key: IVDPMUAPBXIBAZ-UHFFFAOYSA-N
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Description

“N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE” is a chemical compound with the linear formula C17H14N2OS . It has a molecular weight of 294.378 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

  • Thiazole derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against various tumor cell lines, demonstrating potential as anticancer agents. For instance, one study highlighted the discovery of dual Src/Abl kinase inhibitors showing robust in vivo activity and low toxicity, indicating potential for oncology applications (Lombardo et al., 2004).

Antimicrobial Activity

  • Thiazole-based compounds have shown promising antimicrobial properties. A particular study synthesized and investigated a thiazole-based heterocyclic amide for its antimicrobial activity, demonstrating effectiveness against several microorganisms, suggesting potential medical applications (Cakmak et al., 2022).

Corrosion Inhibition

  • Research on thiazole derivatives has also extended to corrosion science, where certain thiazole compounds have been studied for their efficacy as corrosion inhibitors in various solutions, showing significant protection for metals (Khaled & Amin, 2009).

Safety and Hazards

Sigma-Aldrich provides “N-(4-P-TOLYL-THIAZOL-2-YL)-BENZAMIDE” as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-3-7-18(8-4-16)21-15-30-23(24-21)25-22(27)19-11-13-26(14-12-19)31(28,29)20-9-5-17(2)6-10-20/h3-10,15,19H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDPMUAPBXIBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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